molecular formula C12H16BrNO3 B13597799 Tert-butyl n-(2-bromo-4-methoxyphenyl)carbamate

Tert-butyl n-(2-bromo-4-methoxyphenyl)carbamate

Cat. No.: B13597799
M. Wt: 302.16 g/mol
InChI Key: QGPFCANSSQPWBU-UHFFFAOYSA-N
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Description

Tert-butyl n-(2-bromo-4-methoxyphenyl)carbamate is an organic compound with the molecular formula C12H16BrNO3. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl n-(2-bromo-4-methoxyphenyl)carbamate typically involves the reaction of 2-bromo-4-methoxyaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl n-(2-bromo-4-methoxyphenyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4) are common methods.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted carbamates, while oxidation reactions can produce aldehydes or carboxylic acids.

Scientific Research Applications

Tert-butyl n-(2-bromo-4-methoxyphenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl n-(2-bromo-4-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The methoxy group can influence the compound’s solubility and membrane permeability, affecting its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl n-(2-bromo-4-methoxyphenyl)carbamate is unique due to the presence of both bromine and methoxy groups, which provide a balance of reactivity and stability. The methoxy group enhances its solubility in organic solvents, while the bromine atom allows for further functionalization through substitution reactions.

Properties

Molecular Formula

C12H16BrNO3

Molecular Weight

302.16 g/mol

IUPAC Name

tert-butyl N-(2-bromo-4-methoxyphenyl)carbamate

InChI

InChI=1S/C12H16BrNO3/c1-12(2,3)17-11(15)14-10-6-5-8(16-4)7-9(10)13/h5-7H,1-4H3,(H,14,15)

InChI Key

QGPFCANSSQPWBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)OC)Br

Origin of Product

United States

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